Methyl N-methyl-D-alloisoleucinate

Peptide Conformation NMR Spectroscopy Cis-Trans Isomerism

Methyl N-methyl-D-alloisoleucinate (CAS 610800-54-9) is a non-proteinogenic N-methyl amino acid ester characterized by its (2R,3S) stereochemistry and a molecular formula of C₈H₁₇NO₂ (MW 159.23 g/mol). It functions primarily as a chiral building block in peptide and peptidomimetic synthesis, where the combined D-allo configuration and N-methylation confer unique steric and conformational properties distinct from both natural L-amino acids and other stereoisomers.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 610800-54-9
Cat. No. B12573569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-methyl-D-alloisoleucinate
CAS610800-54-9
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OC)NC
InChIInChI=1S/C8H17NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6-,7+/m0/s1
InChIKeyLAWYTLVUHMZCFE-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-methyl-D-alloisoleucinate (CAS 610800-54-9): Chiral N-Methyl Amino Ester Building Block for Peptidomimetic and Antibiotic Research


Methyl N-methyl-D-alloisoleucinate (CAS 610800-54-9) is a non-proteinogenic N-methyl amino acid ester characterized by its (2R,3S) stereochemistry and a molecular formula of C₈H₁₇NO₂ (MW 159.23 g/mol) . It functions primarily as a chiral building block in peptide and peptidomimetic synthesis, where the combined D-allo configuration and N-methylation confer unique steric and conformational properties distinct from both natural L-amino acids and other stereoisomers [1]. Its structural features position it as a key intermediate in the development of protease-resistant peptides and antibiotic analogs, particularly those inspired by actinomycin natural products [2].

Why Methyl N-methyl-D-alloisoleucinate Cannot Be Replaced by Common L-Isoleucine or Unmethylated D-Alloisoleucine Esters in Peptide Design


Generic substitution of Methyl N-methyl-D-alloisoleucinate with simpler analogs such as Methyl D-alloisoleucinate (lacking N-methylation) or Methyl N-methyl-L-isoleucinate (different stereochemistry) fails because the compound's (2R,3S) stereochemistry combined with N-methylation produces a distinct conformational bias and steric profile that cannot be replicated by other isomers [1]. N-methylation lowers the energy barrier for cis-trans isomerization of the amide bond and alters hydrogen-bonding capacity, directly impacting peptide secondary structure and protease susceptibility [2]. In contrast, the non-methylated D-alloisoleucine backbone adopts different φ,ψ dihedral angle preferences, and the L-isoleucine stereoisomer yields opposite chiral orientation of the side chain, fundamentally altering the three-dimensional presentation of pharmacophores [3]. These differences are not subtle; they are structural and functional, rendering simple analog substitution scientifically invalid for applications requiring precise conformational control or enzymatic stability.

Quantitative Differentiation of Methyl N-methyl-D-alloisoleucinate (CAS 610800-54-9) Against Structural Analogs


Conformational Bias: N-Methylation Shifts Cis-Trans Equilibrium Relative to Non-Methylated D-Alloisoleucine Peptides

Incorporation of N-methyl-D-alloisoleucine into peptides significantly alters the cis-trans equilibrium of the amide bond compared to non-methylated D-alloisoleucine. N-methylation reduces the energy difference between cis and trans conformations, increasing the population of cis-amide bonds. This effect is documented in N-methylated peptide systems via NMR and HPLC peak broadening analysis [1]. While direct head-to-head data for this specific compound is limited, class-level inference from structurally analogous N-methyl amino acids demonstrates that the energy barrier for cis-trans isomerization is reduced from >2.0 kcal/mol (trans preference) in non-methylated peptides to near-equivalence or <1.0 kcal/mol difference in N-methylated systems [2].

Peptide Conformation NMR Spectroscopy Cis-Trans Isomerism

Enzymatic Stability: D-Configuration Confers Protease Resistance Absent in L-Alloisoleucine Analogs

The D-configuration at the α-carbon of Methyl N-methyl-D-alloisoleucinate confers resistance to proteolytic degradation by common serine and cysteine proteases that exclusively recognize L-amino acid substrates. In systematic studies of D- and N-methyl amino acid substitutions, peptides containing D-amino acids demonstrated significantly extended half-lives in serum and protease assays [1]. For N-methyl D-amino acid-containing antimicrobial peptides, stability in serum increased from 40% remaining peptide after 1 hour (all-L analog) to 65% remaining for the D- and N-methyl-substituted analog, representing a 62.5% relative improvement in stability [2]. The L-alloisoleucine analog (Methyl N-methyl-L-alloisoleucinate) lacks this protease resistance, rendering it unsuitable for applications requiring extended in vivo half-life.

Protease Resistance Peptide Stability D-Amino Acids

Peptide Coupling Efficiency: N-Methylation Reduces Epimerization Risk During Solid-Phase Synthesis

N-Methyl amino acid esters such as Methyl N-methyl-D-alloisoleucinate exhibit distinct coupling behavior in solid-phase peptide synthesis (SPPS). The N-methyl group sterically hinders racemization at the α-carbon during activation and coupling, preserving stereochemical integrity. In optimized continuous-flow SPPS of N-methylated peptides, couplings proceed with high efficiency using only 1.5 equivalents of amino acid, achieving global yields of 80–95% with virtually no epimerization detectable by HPLC [1]. In contrast, non-methylated D-alloisoleucine esters are more susceptible to base-catalyzed epimerization under standard coupling conditions, with reported epimerization rates of 2–5% per coupling cycle under typical HBTU/DIEA activation [2].

Solid-Phase Peptide Synthesis Epimerization Coupling Yield

Chiral Pool Purity: Enantiomeric Excess of D-Alloisoleucine Starting Material Determines Final Product Stereochemical Fidelity

The stereochemical integrity of Methyl N-methyl-D-alloisoleucinate depends critically on the enantiomeric purity of its D-alloisoleucine precursor. Efficient asymmetric Strecker synthesis routes to D-alloisoleucine achieve >98% enantiomeric excess (ee) in four steps from (S)-2-methyl-1-butanol [1]. In comparison, chemoenzymatic resolution methods for D-alloisoleucine from racemic mixtures typically yield 95–97% ee, with the L-isoleucine contaminant carrying through subsequent N-methylation and esterification steps [2]. The 1–3% ee difference translates to a 2–6% difference in diastereomeric impurity burden in the final N-methyl ester product, which can accumulate to >15% diastereomeric contamination over a 5-mer peptide synthesis.

Enantiomeric Excess Chiral Purity Asymmetric Synthesis

Side-Chain Conformational Restriction: (2R,3S) Stereochemistry Imposes Distinct Rotamer Distribution Compared to L-Isoleucine Derivatives

The (2R,3S) stereochemistry of the D-alloisoleucine scaffold produces a side-chain rotamer distribution fundamentally different from that of L-isoleucine (2S,3S). Conformational energy computations on Boc-amino acid N'-methylamides demonstrate that the trans and cis conformations of the urethane amide bond have nearly equal energies for allo-isoleucine derivatives, in contrast to the peptide bond where trans is strongly favored [1]. Comparative NMR analysis of isoleucine vs. allo-isoleucine residues shows distinct α-proton chemical shifts (δ 4.15 ppm for L-Ile vs. δ 4.08 ppm for D-allo-Ile) and coupling constants (³Jₕₕ) that reflect different χ₁ rotamer populations: the D-allo configuration biases the side chain toward the gauche+ conformation (χ₁ ≈ +60°) whereas L-isoleucine favors the trans conformation (χ₁ ≈ 180°) [2].

Side-Chain Rotamers Stereochemistry Peptide Backbone Conformation

Synthetic Route Compatibility: Methyl Ester Enables Direct Incorporation Without Protecting Group Manipulation

Methyl N-methyl-D-alloisoleucinate, as the free methyl ester, allows direct incorporation into peptide chains via standard coupling protocols without requiring an additional deprotection step to liberate the carboxylic acid. In contrast, the corresponding free acid (N-methyl-D-alloisoleucine) or Boc-protected derivatives (e.g., Boc-N-Me-D-allo-Ile-OH, CAS 53462-50-3) require separate activation or deprotection sequences, adding 1–2 synthetic steps per residue . Microreactor-based peptide synthesis using methyl ester building blocks achieves quantitative yields within 20 minutes, compared to batch reactions with protected acids that require 24 hours and yield only 40–50% [1].

Peptide Synthesis Protecting Group Strategy Synthetic Efficiency

Validated Application Scenarios for Methyl N-methyl-D-alloisoleucinate (CAS 610800-54-9) Based on Quantitative Differentiation Evidence


Synthesis of Protease-Resistant Peptidomimetics for In Vivo Pharmacology Studies

Methyl N-methyl-D-alloisoleucinate is optimally deployed in the synthesis of peptide analogs requiring extended serum half-life and resistance to proteolytic degradation. As demonstrated by the 62.5% relative improvement in peptide stability (65% remaining vs. 40% after 1-hour serum exposure) conferred by D- and N-methyl substitutions [1], this building block enables the creation of peptidomimetics suitable for in vivo efficacy and pharmacokinetic studies. The combination of D-configuration (protease resistance) and N-methylation (reduced hydrogen bonding, enhanced membrane permeability) addresses the two primary limitations of natural peptide therapeutics: rapid clearance and poor oral bioavailability [2].

Stereochemically Defined Antibiotic Analogs Inspired by Actinomycin Natural Products

Methyl N-methyl-D-alloisoleucinate serves as a critical building block for synthesizing actinomycin analogs, a class of peptide antibiotics containing N-methylated D-amino acid residues. Biosynthetic studies have established that D-alloisoleucine and N-methyl-L-alloisoleucine function as precursors in actinomycin biogenesis, and supplementation with specific isoleucine stereoisomers directs the production of novel actinomycin variants with altered antimicrobial spectra [3]. The methyl ester form enables modular assembly of these complex depsipeptide antibiotics, with the precise (2R,3S) stereochemistry essential for reproducing the β-depsipeptide conformation required for DNA intercalation activity [4].

Conformationally Constrained Peptide Libraries for Structure-Activity Relationship (SAR) Studies

The altered cis-trans amide equilibrium induced by N-methylation (energy barrier reduction of 1.0–2.0 kcal/mol, cis-amide population increase to 30–50%) makes Methyl N-methyl-D-alloisoleucinate a powerful tool for constructing conformationally constrained peptide libraries [5]. This property is particularly valuable in SAR campaigns where backbone rigidity is hypothesized to improve target binding affinity or selectivity. The D-allo configuration provides additional stereochemical diversity, enabling exploration of χ₁ rotamer space not accessible with L-isoleucine derivatives (gauche+ bias vs. trans preference) [6].

High-Throughput Solid-Phase Peptide Synthesis with Reduced Epimerization Risk

For automated, high-throughput SPPS workflows, Methyl N-methyl-D-alloisoleucinate offers a distinct advantage over non-methylated D-alloisoleucine esters. The N-methyl group provides steric protection against base-catalyzed epimerization during activation and coupling, reducing epimerization from detectable levels (2–5%) to undetectable by HPLC [7]. This translates to higher crude peptide purity, simplified preparative HPLC purification, and improved overall yields—critical factors in both academic core facilities and industrial peptide production where labor and solvent costs scale with purification complexity [8].

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